molecular formula C11H21FO2 B6301607 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% CAS No. 66450-75-7

1,1-Di-n-butoxy-2-fluoro-2-propene, 97%

Cat. No. B6301607
CAS RN: 66450-75-7
M. Wt: 204.28 g/mol
InChI Key: UTRSLQKKQITHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Di-n-butoxy-2-fluoro-2-propene, 97% (DBF-97) is an organofluorine compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 24.2 °C and a flash point of -14 °C. DBF-97 is an important organofluorine compound in the field of organic synthesis due to its unique properties and its ability to be used in various reactions.

Scientific Research Applications

1,1-Di-n-butoxy-2-fluoro-2-propene, 97% is an important reagent in various scientific research applications. It is used as a building block in the synthesis of various organofluorine compounds, such as fluoroalkanes, fluoroalcohols, fluoroamides, and fluoroethers. It is also used as a catalyst for the synthesis of polymers, such as polytetrafluoroethylene (PTFE). In addition, 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% is used in the synthesis of pharmaceuticals, such as antifungals and antivirals.

Mechanism of Action

1,1-Di-n-butoxy-2-fluoro-2-propene, 97% acts as a nucleophilic reagent in many organic reactions. It is a strong electron-donating species, which allows it to react with electrophilic species, such as carbonyl compounds, to form various products. 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% can also act as a Lewis acid, which allows it to catalyze various reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
1,1-Di-n-butoxy-2-fluoro-2-propene, 97% has no known biochemical or physiological effects. It is a non-toxic, non-irritating compound that is not absorbed through the skin or mucous membranes.

Advantages and Limitations for Lab Experiments

1,1-Di-n-butoxy-2-fluoro-2-propene, 97% is a versatile reagent that is useful in a wide range of laboratory experiments. It is a volatile liquid that is easy to handle and store. Its low boiling point makes it ideal for the synthesis of various organofluorine compounds. However, 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% is a highly reactive compound that can easily react with other reagents, making it difficult to control the reaction.

Future Directions

The use of 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% in scientific research is expected to increase in the future. It is a versatile reagent that can be used in the synthesis of various compounds and polymers. It is also expected to be used in the synthesis of new pharmaceuticals and in the development of new catalysts. In addition, 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% can be used in the synthesis of new materials, such as fluoropolymers, which are expected to have a wide range of applications. Finally, 1,1-Di-n-butoxy-2-fluoro-2-propene, 97% is expected to be used in the development of new catalysts for various reactions, such as the hydrolysis of esters.

Synthesis Methods

1,1-Di-n-butoxy-2-fluoro-2-propene, 97% is typically synthesized through a two-step process. The first step involves the reaction of 1,1-difluoro-2-chloropropene with n-butylmagnesium bromide in tetrahydrofuran (THF) to form 1,1-difluoro-2-butoxy-2-propene. The second step involves the reaction of this intermediate with potassium fluoride in THF to form 1,1-Di-n-butoxy-2-fluoro-2-propene, 97%.

properties

IUPAC Name

1-(1-butoxy-2-fluoroprop-2-enoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FO2/c1-4-6-8-13-11(10(3)12)14-9-7-5-2/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRSLQKKQITHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C(=C)F)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dibutoxy-2-fluoro-1-propene

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